molecular formula C12H11NO2 B8756031 5-Allyloxy-1H-indole-3-carbaldehyde

5-Allyloxy-1H-indole-3-carbaldehyde

Cat. No.: B8756031
M. Wt: 201.22 g/mol
InChI Key: CFNKUQSVVJIVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Allyloxy-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-prop-2-enoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h2-4,6-8,13H,1,5H2

InChI Key

CFNKUQSVVJIVBW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)NC=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (1.22 mL, 14.1 mmol) in dry CH2Cl2 (20 mL) was added at 0° C. under nitrogen a solution of dry DMF (1.3 mL) in dry CH2Cl2 (20 mL). The mixture was stirred at 0° C. for 30 min and a solution of 5-allyloxy-1H-indole (1.25 g, 7.22 mmol) in CH2Cl2 (10 mL) was added. The resulting solution was allowed to reach RT and stirred for 4 h. The solvent was concentrated and the residue dissolved in THF (35 mL) and 20% aqueous ammonium acetate (48 mL) and heated at reflux for 30 min, cooled, treated with an aqueous saturated solution of NaHCO3, and extracted twice with EtOAc. The combined organic layers were dried over Na2SO4, filtered and concentrated. The crude solid was taken up in CH2Cl2 and filtered-off to give the desired compound. TLC, Rf (c-hexane/EtOAc 1:2)=0.56; MS (LC/MS): 202.0 [M+H]+, 224.1 [M+Na]+, 200.1 [M−H]−, 159.1 [M−H-allyl]−; tR (HPLC conditions a): 2.89 min.
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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